molecular formula C14H11N3O2 B3039457 3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1082143-81-4

3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B3039457
CAS No.: 1082143-81-4
M. Wt: 253.26 g/mol
InChI Key: OMMIVLLFAYPHJX-UHFFFAOYSA-N
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Description

3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of triazolopyridine derivatives, which are recognized for their potential biological activities, including anti-tumor and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the interaction of imidates with corresponding hydrazides, followed by cyclization with esters of fluorinated acids or activated carbonyl compounds . Another environmentally friendly method involves the use of dicationic molten salts based on Tropine for the synthesis of triazolopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient synthetic routes are often employed to ensure high yield and purity. The compound is typically stored at -20°C and shipped at ambient temperature .

Chemical Reactions Analysis

Types of Reactions

3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including cyclization, oxidation, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazides, esters of fluorinated acids, and activated carbonyl compounds. Cyclization reactions often require refluxing in toluene or other suitable solvents .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced biological activities or improved chemical stability.

Scientific Research Applications

3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid stands out due to its specific anti-tumor and antiviral activities, making it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

3-(2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-5-2-3-6-10(9)12-15-16-13-11(14(18)19)7-4-8-17(12)13/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMIVLLFAYPHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3N2C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 2
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 4
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 5
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 6
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

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